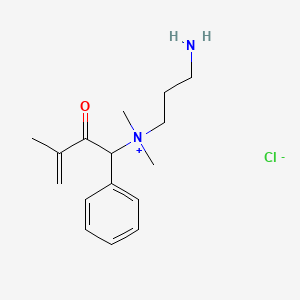
1,2-Distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Distearoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, is a synthetic phospholipid commonly used in various scientific and industrial applications. This compound is a type of phosphatidylglycerol, which is a minor component of cell membranes, particularly in bacteria. It is known for its role in enhancing respiratory mucus clearance in cystic fibrosis and is widely used in the formulation of liposomes for drug delivery systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Distearoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, is synthesized through a multi-step process involving the esterification of glycerol with stearic acid, followed by phosphorylation and subsequent conversion to the sodium salt form. The general synthetic route includes:
Esterification: Glycerol is esterified with stearic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Phosphorylation: The resulting diester is then phosphorylated using phosphorus oxychloride (POCl3) or phosphoric acid.
Neutralization: The phosphorylated product is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of 1,2-Distearoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, typically involves large-scale esterification and phosphorylation processes under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Distearoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol and stearic acid.
Oxidation: The fatty acid chains can undergo oxidation, leading to the formation of peroxides and other oxidative degradation products.
Substitution: The phosphate group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Glycerol and stearic acid.
Oxidation: Peroxides and other oxidative degradation products.
Substitution: Various substituted phospholipids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Distearoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, has numerous applications in scientific research:
Chemistry: Used as a model compound in studies of lipid behavior and membrane dynamics.
Biology: Employed in the study of cell membrane structure and function, particularly in bacterial membranes.
Medicine: Utilized in the formulation of liposomes for drug delivery, enhancing the stability and bioavailability of therapeutic agents.
Industry: Applied in the development of cosmetics and personal care products due to its emulsifying properties
Mecanismo De Acción
The mechanism of action of 1,2-Distearoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, involves its integration into lipid bilayers, where it influences membrane fluidity and permeability. In drug delivery systems, it forms stable liposomes that encapsulate therapeutic agents, protecting them from degradation and facilitating their targeted delivery to specific tissues. The compound interacts with cellular membranes, enhancing the uptake and efficacy of the encapsulated drugs .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt: Contains unsaturated fatty acid chains, leading to different membrane fluidity properties.
1,2-Dimyristoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt: Contains shorter fatty acid chains, affecting its melting temperature and membrane interactions.
Uniqueness
1,2-Distearoyl-sn-glycero-3-phospho-(1’-rac-glycerol), sodium salt, is unique due to its saturated stearic acid chains, which confer high stability and low permeability to the membranes it forms. This makes it particularly useful in applications requiring robust and stable lipid bilayers, such as in drug delivery systems and studies of membrane dynamics .
Propiedades
Número CAS |
200880-42-8 |
|---|---|
Fórmula molecular |
C42H83NaO10P |
Peso molecular |
802.1 g/mol |
Nombre IUPAC |
sodium;2,3-dihydroxypropyl [(2R)-2,3-di(octadecanoyloxy)propyl] phosphate |
InChI |
InChI=1S/C42H83O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h39-40,43-44H,3-38H2,1-2H3,(H,47,48);/t39?,40-;/m1./s1 |
Clave InChI |
IUBKCLFRZBJGPG-QTOMIGAPSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na] |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCCCCCCCCCCC.[Na] |
Apariencia |
Assay:≥98%A crystalline solid |
Sinónimos |
Octadecanoic Acid (1R)-1-[[[(2,3-Dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-1,2-ethanediyl Ester Monosodium Salt; _x000B_1,2-Dioctadecanoyl-sn-glycero-3-phospho-(1’-rac-glycerol) Monosodium Salt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2H-Oxireno[4,5]pyrano[2,3-c]pyridine(9CI)](/img/new.no-structure.jpg)





![4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B571062.png)
![5-hydroxy-2-(4-hydroxyphenyl)-6,7-dimethoxy-8-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B571065.png)
![Imidazo[1,2-a]pyrazin-3(7h)-one,6-[4-(dimethylamino)phenyl]-2-[(4-hydroxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B571069.png)


